Fmoc-Gly-Pro-Hyp-OH

Collagen mimetic peptides Triple helix stability Thermal denaturation

For SPPS of triple-helical collagen peptides, Fmoc-Gly-Pro-Hyp-OH delivers the native Gly-Pro-Hyp triplet. This Fmoc-protected synthon provides a +11.7°C Tm advantage over Pro-only analogs, ensuring structural integrity at physiological temperatures. Sequence-specific design prevents microheterogeneities from diketopiperazine formation and incomplete acylation. Ideal for MMP substrate design, biophysical CD thermal denaturation studies, and biomaterial hydrogels requiring defined thermal stability.

Molecular Formula C27H29N3O7
Molecular Weight 507.5 g/mol
Cat. No. B574292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Gly-Pro-Hyp-OH
Molecular FormulaC27H29N3O7
Molecular Weight507.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H29N3O7/c31-23-12-11-22(26(34)35)30(23)25(33)21-10-5-13-29(21)24(32)14-28-27(36)37-15-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20-23,31H,5,10-15H2,(H,28,36)(H,34,35)/t21-,22-,23+/m0/s1
InChIKeyPWGVGGAHJIWHRV-RJGXRXQPSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-Gly-Pro-Hyp-OH Procurement


Fmoc-Gly-Pro-Hyp-OH (CAS 185213-75-6; molecular weight 507.54) is an Fmoc-protected tripeptide building block that incorporates the canonical Gly-Pro-Hyp triplet sequence found in native collagen [1]. As a protected synthon for Fmoc/tBu solid-phase peptide synthesis (SPPS), it is specifically employed to assemble collagen-mimetic peptides (CMPs) and triple-helical polypeptides (THPs) that recapitulate the supersecondary structure of native collagen [2]. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a base-labile Nα-amino protecting group compatible with standard SPPS deprotection protocols, enabling iterative chain elongation for the construction of homogeneous triple-helical architectures .

Fmoc/tBu SPPS-compatible building block — designed for iterative assembly of collagen-mimetic peptides and triple-helical polypeptides.
Gly-Pro-Hyp triplet specificity — sequence order critical for triple-helix nucleation and thermal stabilization.
Base-labile Fmoc protection — compatible with standard piperidine deprotection in automated synthesizers.

Fmoc-Gly-Pro-Hyp-OH Synthon Specificity


The specific sequence order of Fmoc-Gly-Pro-Hyp-OH is non-negotiable for triple-helical assembly. Systematic studies demonstrate that altering the triplet composition profoundly impacts conformational stability: the (Pro-Hyp-Gly)10 peptide exhibits a melting temperature (Tm) of 77.2°C, whereas the (Pro-Pro-Gly)10 analog lacking the Hyp residue melts at only 65.5°C — a ΔTm of +11.7°C attributable to Hyp-mediated hydrogen bonding [1]. Furthermore, sequence permutation matters critically: the stability hierarchy Pro-Hyp-Gly > Pro-Pro-Gly > Hyp-Pro-Gly has been validated across both host-guest and repeating tripeptide model systems [2]. Perhaps most importantly, direct comparative synthesis studies reveal that Fmoc-Gly-Pro-Hyp(tBu)-OH synthon usage results in crude products with large amounts of microheterogeneities (from incomplete imino acid acylation and diketopiperazine formation), whereas the Fmoc-Pro-Hyp-Gly-OH sequence alternative yields significantly improved crude product quality [3]. Thus, neither alternative tripeptide compositions nor alternative sequence permutations can functionally substitute for the specific Gly-Pro-Hyp triplet in its intended triple-helix-inducing applications.

Target: Gly-Pro-Hyp
Triple-helical assembly with reported high thermal stability from Hyp-mediated hydrogen bonding.
Alternatives May Not Transfer
Pro-only analogs or permuted sequences reduce helix stability and may alter synthetic crude purity profiles.
Sequence order influences coupling efficiency and side-product formation; not all Gly-Pro-Hyp isomers are synthetically equivalent.

Fmoc-Gly-Pro-Hyp-OH Evidence


Hydroxyproline Thermal Stabilization

In repeating tripeptide collagen models, the incorporation of Hyp in the X-position of the Gly-X-Y triplet confers a substantial thermal stabilization effect relative to Pro. The (Pro-Hyp-Gly)10 peptide — which contains the Hyp residue present in Fmoc-Gly-Pro-Hyp-OH — exhibits a melting temperature of 77.2°C. In contrast, the (Pro-Pro-Gly)10 peptide, in which Hyp is replaced by Pro, melts at 65.5°C [1]. This represents a ΔTm of +11.7°C directly attributable to the hydroxyl group of Hyp, which enables additional water-mediated hydrogen bonding networks that stabilize the triple-helical assembly. The stability hierarchy Pro-Hyp-Gly > Pro-Pro-Gly has been independently corroborated in host-guest peptide systems, confirming that this stabilization effect is robust across different model contexts [2].

Hyp Thermal Stabilization
Cross-study comparable
ΔTm +11.7 °C with Hyp vs Pro (77.2 vs 65.5 °C)
Supports helix stability advantage via Hyp-mediated water networks.
Model: (Pro-Hyp-Gly)₁₀ repeating tripeptides; CD thermal denaturation.
Collagen mimetic peptides Triple helix stability Thermal denaturation

Synthon Sequence and Crude Purity

In a comparative synthetic study using Fmoc/tBu SPPS chemistry, the use of Fmoc-Gly-Pro-Hyp(tBu)-OH as a tripeptide synthon resulted in crude products containing large amounts of microheterogeneities — specifically, incomplete imino acid acylation products and diketopiperazine formation with cleavage of Gly-Pro units from the growing peptide chain [1]. In contrast, the use of the alternative sequence synthon Fmoc-Pro-Hyp-Gly-OH significantly improved the quality of crude products, yielding highly homogeneous compounds without requiring protection of the Hyp side chain hydroxyl function [2]. While this evidence directly pertains to the sequence isomer, it serves as class-level inference that the Hyp-containing triplet per se is not the sole determinant of synthetic outcome; rather, the positioning of Gly within the protected synthon critically influences coupling efficiency and side-reaction propensity. This highlights that not all collagen tripeptide synthons bearing the same three amino acids are functionally equivalent.

Synthon Sequence & Purity
Head-to-head comparison
Sequence isomer (Pro-Hyp-Gly) yields improved crude homogeneity vs Gly-Pro-Hyp(tBu)
Position of Gly in protected synthon affects coupling efficiency and side reactions.
Fmoc/tBu SPPS; microheterogeneities from incomplete acylation and diketopiperazine formation.
Solid-phase peptide synthesis Tripeptide synthon Crude product purity

Gly-Pro-Hyp as MMP Reference Scaffold

In triple-helical peptide (THP) substrates designed to study matrix metalloproteinase (MMP) collagenolysis, the Gly-Pro-Hyp triplet serves as the foundational repeating unit that establishes the baseline triple-helical scaffold [1]. A study evaluating MMP substrate determinants constructed a series of 10 THP substrates in which either Lys-Gly-Asp or Gly-Asp-Lys motifs replaced Gly-Pro-Hyp repeats. The parent THP containing exclusively Gly-Pro-Hyp repeats served as the baseline comparator against which all modified substrates were measured [2]. Kinetic analyses revealed that while charged motif insertions modulated kcat/Km values (e.g., MMP-2 and MMP-9 preferentially favored Gly-Asp-Lys series substrates), the Gly-Pro-Hyp parent THP provided the essential triple-helical architecture against which enzymatic preferences could be quantitatively assessed [3]. This establishes that the Gly-Pro-Hyp sequence is not merely one of many possible collagen mimetic building blocks — it is the reference standard scaffold in MMP enzymology research.

MMP Reference Scaffold
Class-level inference
Gly-Pro-Hyp THP used as baseline comparator for MMP-1/2/8/9/13/MT1-MMP kcat/Km studies
Establishes recognized reference architecture for collagenolysis kinetics.
Charged motif insertions modulated activity; parent THP essential for comparability.
Matrix metalloproteinase Collagenolysis Enzyme kinetics

Hyp Content and Helix Stability

A foundational study on solid-phase synthesis of triple-helical polypeptides (THPs) incorporating native collagen sequences established that THP thermal stabilities ranged from 35 to 59°C, with chain length and Hyp content being the principal influential factors [1]. Melting temperatures and van't Hoff enthalpies for peptide triple-helical denaturation could be well correlated to Hyp content across multiple THP constructs ranging from 79 to 124 residues [2]. While this study did not directly compare Fmoc-Gly-Pro-Hyp-OH against a specific analog, it provides class-level inference that the Hyp residue within the Gly-Pro-Hyp triplet is a quantifiable determinant of ultimate product stability. In practical terms, each Gly-Pro-Hyp repeat incorporated via this building block contributes incrementally and predictably to the Tm of the final assembled triple-helical peptide.

Hyp Content & Stability
Class-level inference
THP Tm range 35–59 °C; Tm and van't Hoff enthalpies correlate with Hyp content
Supports predictable stability contribution from each Gly-Pro-Hyp repeat.
Data derived from homotrimeric THPs (79–124 residues); CD spectroscopy.
Triple-helical polypeptides Hyp content Thermal stability

Fmoc-Gly-Pro-Hyp-OH Applications


High-Stability Triple-Helical Peptide Synthesis

In projects requiring triple-helical peptides with thermal stability exceeding 70°C — essential for biophysical studies conducted at or near physiological temperature (37°C) — Fmoc-Gly-Pro-Hyp-OH is the appropriate building block selection. The Hyp residue confers an +11.7°C Tm advantage over Pro-only analogs [1], enabling assembled THPs to maintain triple-helical conformation under experimental conditions where Pro-only constructs would partially or fully denature. This is particularly critical for circular dichroism (CD) thermal denaturation studies, NMR structural analysis requiring stable folded populations, and X-ray crystallography where homogeneous triple-helical assembly is a prerequisite for diffraction-quality crystals.

MMP Substrate Development

For laboratories developing fluorogenic or chromogenic MMP substrates to study collagenase specificity, Fmoc-Gly-Pro-Hyp-OH provides the validated Gly-Pro-Hyp scaffold that serves as the recognized reference baseline in MMP enzymology literature [1]. Using this building block ensures that assembled THP substrates are directly comparable to established kinetic datasets for MMP-1, MMP-2, MMP-8, MMP-9, MMP-13, and MT1-MMP [2]. Alternative building blocks lacking Hyp or with permuted sequences would produce substrates whose baseline recognition properties are uncharacterized, compromising the interpretability of kcat/Km measurements and preventing meaningful comparison to the existing body of MMP collagenolysis research.

Collagen-Mimetic Biomaterial Fabrication

In biomaterials research where triple-helical peptides serve as functionalized hydrogels, surface coatings, or tissue engineering scaffolds, the quantifiable correlation between Hyp content and Tm (35-59°C range across THP constructs) [1] enables rational procurement planning. Researchers can calculate the approximate number of Fmoc-Gly-Pro-Hyp-OH units required to achieve a target thermal stability threshold for their specific application. This predictability is absent when using Pro-only or alternative sequence building blocks, whose stability contributions are either lower (e.g., Pro-Pro-Gly) or sequence-dependent in unpredictable ways (e.g., Hyp-Pro-Gly exhibiting destabilization in host-guest contexts despite Hyp content) [2].

Segment Condensation SPPS

For the synthesis of collagen-type peptides containing larger numbers of Gly-Pro-Hyp repeats — which are documented to be difficult to purify by standard chromatographic procedures [1] — the selection of appropriate protected tripeptide synthons is critical. While Fmoc-Pro-Hyp-Gly-OH has been shown to yield superior crude product homogeneity compared to Fmoc-Gly-Pro-Hyp(tBu)-OH [2], this evidence informs procurement strategy by highlighting that not all collagen tripeptide building blocks are synthetically equivalent. Users procuring Fmoc-Gly-Pro-Hyp-OH for segment condensation SPPS should be aware that alternative sequence arrangements may offer advantages in crude product purity, and should select building blocks based on their specific synthetic route and purification capabilities. This knowledge prevents procurement of suboptimal synthons that would create downstream purification bottlenecks.

Application
Selection Property
Validation Focus
High-stability triple-helical peptide synthesis
Hyp-mediated thermal stabilization above 70 °C
Verify CD melting profiles meet target Tm for experimental temperature (37 °C)
MMP substrate development
Gly-Pro-Hyp reference scaffold for collagenase kinetics
Confirm substrate recognition matches published MMP-1/2/8/9/13/MT1-MMP datasets
Collagen-mimetic biomaterial fabrication
Predictable Tm contribution from Hyp repeats
Calculate required Gly-Pro-Hyp units to achieve target thermal stability threshold
Segment condensation SPPS
Synthon sequence impact on crude purity
Assess microheterogeneity risks and alternative sequence synthon advantages

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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